An In-Depth Technical Guide to 6-Aminohexane-1-thiol Hydrochloride: Physical Properties and Solubility
An In-Depth Technical Guide to 6-Aminohexane-1-thiol Hydrochloride: Physical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminohexane-1-thiol hydrochloride (AHT-HCl) is a bifunctional organic molecule of significant interest in various fields of scientific research, including materials science, nanotechnology, and drug development. Its structure, featuring a terminal primary amine and a thiol group separated by a six-carbon alkyl chain, allows for versatile applications. The thiol group provides a strong affinity for noble metal surfaces, such as gold, enabling the formation of self-assembled monolayers (SAMs), while the primary amine offers a reactive site for the covalent attachment of biomolecules, linkers, or other functional moieties.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free amine counterpart.[2]
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-aminohexane-1-thiol hydrochloride, with a particular focus on its solubility characteristics. This document is intended to serve as a valuable resource for researchers utilizing AHT-HCl in their work, offering insights into its handling, characterization, and application.
Core Physical and Chemical Properties
A summary of the key physicochemical properties of 6-aminohexane-1-thiol hydrochloride is presented in the table below. This data is essential for the proper handling, storage, and application of the compound.
| Property | Value | Reference(s) |
| CAS Number | 31098-40-5 | [3] |
| Molecular Formula | C₆H₁₆ClNS | [1][4] |
| Molecular Weight | 169.72 g/mol | |
| Appearance | White to off-white or light yellow solid/crystalline powder. | [2][4] |
| Melting Point | 125-130 °C | [5] |
| Storage | 2-8°C, under inert gas, in a dry, sealed container. |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the identity and purity of 6-aminohexane-1-thiol hydrochloride. Below is a discussion of the expected spectral features and protocols for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of AHT-HCl in solution.
Predicted ¹H and ¹³C NMR Chemical Shifts
Table 1: Predicted ¹H NMR Chemical Shifts [2]
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (HS-CH ₂-) | 2.5 - 2.7 | Triplet | 2H |
| H-6 (-CH ₂-NH₃⁺) | 2.9 - 3.1 | Triplet | 2H |
| H-2, H-5 (-S-CH₂-C H₂- and -C H₂-CH₂-NH₃⁺) | 1.5 - 1.8 | Multiplet | 4H |
| H-3, H-4 (-CH₂-C H₂-C H₂-CH₂-) | 1.3 - 1.5 | Multiplet | 4H |
| -NH ₃⁺ | 7.5 - 8.5 | Broad Singlet | 3H |
| -SH | 1.3 - 1.6 | Triplet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts [2]
| Assignment | Predicted Chemical Shift (ppm) |
| C-1 (HS-C H₂-) | 24 - 28 |
| C-6 (-C H₂-NH₃⁺) | 39 - 43 |
| C-2, C-5 | 25 - 35 |
| C-3, C-4 | 26 - 32 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [2]
A general workflow for acquiring NMR spectra of AHT-HCl is as follows:
Figure 1: General workflow for NMR analysis of AHT-HCl.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the AHT-HCl molecule. Key expected vibrational bands include:
-
N-H stretching: Broad bands in the region of 3200-3000 cm⁻¹ corresponding to the ammonium group (-NH₃⁺).
-
C-H stretching: Sharp bands between 3000 and 2850 cm⁻¹ due to the methylene groups of the alkyl chain.
-
S-H stretching: A weak band around 2550 cm⁻¹ characteristic of the thiol group. The absence or significant attenuation of this peak upon formation of a self-assembled monolayer on a metal surface can indicate covalent bond formation.
-
N-H bending: Bands in the region of 1630-1550 cm⁻¹ from the ammonium group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [2]
-
Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid AHT-HCl sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For AHT-HCl, electrospray ionization (ESI) is a suitable technique. The compound will be detected as the protonated free amine ([M+H]⁺) of 6-aminohexane-1-thiol, where M has the molecular formula C₆H₁₅NS and an exact mass of approximately 133.09 Da.[6]
Predicted Mass Spectrometry Data for 6-aminohexane-1-thiol [2]
| Adduct | Calculated m/z |
| [M+H]⁺ | 134.10 |
| [M+Na]⁺ | 156.08 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) [2]
Figure 2: General workflow for ESI-MS analysis of AHT-HCl.
Solubility Profile
The hydrochloride salt form of 6-aminohexane-1-thiol renders it soluble in polar solvents, particularly water.[2] The protonated amine group can participate in favorable ion-dipole interactions with water molecules. However, the six-carbon alkyl chain introduces a degree of hydrophobicity.[7]
A comprehensive, quantitative solubility profile in various solvents is crucial for many applications. While specific quantitative data is not widely published, the following provides a qualitative overview and a detailed experimental protocol for its determination.
Qualitative Solubility:
-
High Solubility: Water, Methanol, Ethanol
-
Moderate Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Low to Insoluble: Dichloromethane, Chloroform, Ethyl acetate, Toluene, Hexane
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of AHT-HCl in various solvents.
Objective: To determine the equilibrium solubility of AHT-HCl in selected solvents at a controlled temperature.
Materials:
-
6-Aminohexane-1-thiol hydrochloride (high purity)
-
Selected solvents of analytical grade (e.g., deionized water, absolute ethanol, methanol, DMSO)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of AHT-HCl to a known volume of each solvent in sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.
-
Quantify the concentration of AHT-HCl in the diluted sample using a pre-validated analytical method.
-
-
Data Analysis:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as g/100 mL, mg/mL, or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.
-
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability and phase behavior of AHT-HCl.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For AHT-HCl, TGA can be used to determine its decomposition temperature and to assess its thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can be used to determine the melting point and enthalpy of fusion of AHT-HCl, as well as to study any other phase transitions.
Safety and Handling
6-Aminohexane-1-thiol hydrochloride is classified as an irritant.[5]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
6-Aminohexane-1-thiol hydrochloride is a versatile chemical building block with important applications in surface chemistry and bioconjugation. A thorough understanding of its physical and chemical properties, particularly its solubility, is essential for its effective use in research and development. This technical guide has provided a comprehensive overview of the known properties of AHT-HCl, along with detailed experimental protocols for its characterization. While some experimental data, such as quantitative solubility in various solvents and thermal analysis data, are not widely published, the methodologies outlined herein provide a framework for researchers to generate this critical information in their own laboratories.
References
-
6-amino-1-hexanethiol hydrochloride (C6H15NS) - PubChemLite. (n.d.). Retrieved March 24, 2026, from [Link]
-
Self Assembled Monolayer Reagent 6-Amino-1-hexanethiol, hydrochloride - dojindo. (n.d.). Retrieved March 24, 2026, from [Link]
-
Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). Retrieved March 24, 2026, from [Link]
-
6-Amino-1-hexanethiol Hydrochloride, € 216,50 - GERBU Biotechnik GmbH. (n.d.). Retrieved March 24, 2026, from [Link]
-
EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOM. (n.d.). Retrieved March 24, 2026, from [Link]
-
6-AMINO-1-HEXANETHIOL HYDROCHLORIDE — Chemical Substance Information. (n.d.). Retrieved March 24, 2026, from [Link]
-
6-Aminohexane-1-thiol | C6H15NS | CID 12841471 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]
Sources
- 1. 6-AMINO-1-HEXANETHIOL, HYDROCHLORIDE | 31098-40-5 [chemicalbook.com]
- 2. 6-Aminohexane-1-thiol hydrochloride | 31098-40-5 | Benchchem [benchchem.com]
- 3. nextsds.com [nextsds.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 6-氨基-1-己硫醇 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Aminohexane-1-thiol | C6H15NS | CID 12841471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
